molecular formula C14H18BrN2O9P B12719275 [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid CAS No. 115365-32-7

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid

Cat. No.: B12719275
CAS No.: 115365-32-7
M. Wt: 469.18 g/mol
InChI Key: AEVBVGMQKSOOJA-BJPDOBEOSA-N
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Description

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated ethenyl group, a dioxopyrimidinyl moiety, and a phosphinic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid typically involves multiple steps, including:

    Formation of the dioxopyrimidinyl moiety: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the brominated ethenyl group: This step may involve bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the oxolan ring: This can be done through glycosylation reactions.

    Formation of the phosphinic acid group: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods like crystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation or nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

This compound might be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,5R)-5-[5-[(E)-2-chloroethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid
  • [(2R,3S,5R)-5-[5-[(E)-2-fluoroethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid

Uniqueness

The presence of the brominated ethenyl group in [(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

CAS No.

115365-32-7

Molecular Formula

C14H18BrN2O9P

Molecular Weight

469.18 g/mol

IUPAC Name

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid

InChI

InChI=1S/C14H18BrN2O9P/c1-2-24-14(21)27(22,23)25-7-10-9(18)5-11(26-10)17-6-8(3-4-15)12(19)16-13(17)20/h3-4,6,9-11,18H,2,5,7H2,1H3,(H,22,23)(H,16,19,20)/b4-3+/t9-,10+,11+/m0/s1

InChI Key

AEVBVGMQKSOOJA-BJPDOBEOSA-N

Isomeric SMILES

CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)/C=C/Br)O

Canonical SMILES

CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=CBr)O

Origin of Product

United States

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